2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE
Overview
Description
2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound consists of a chromeno ring fused with a pyrazole ring, and it contains a 3-chlorophenyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE typically involves the use of propiolates and sulfonyl hydrazides as starting materials. The reaction is facilitated by a copper (II)-mediated oxidative cascade, which promotes the formation of C–C and C–N bonds. This method is advantageous due to its atom economy and good functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route involving copper (II)-mediated oxidative cascade can be adapted for large-scale production. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonated derivatives.
Reduction: Reduction reactions can modify the chromeno or pyrazole rings, leading to different structural analogs.
Common Reagents and Conditions
Oxidation: Copper (II) salts are commonly used as oxidizing agents.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Halogenation or nitration reagents can be used to introduce new functional groups.
Major Products Formed
Oxidation: Sulfonated chromeno[4,3-c]pyrazol-4(2H)-ones.
Reduction: Reduced analogs with modified chromeno or pyrazole rings.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in free-radical processes and terminal alkyne C–H activation. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones
- 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones
Uniqueness
2-(3-CHLOROPHENYL)-2H,4H-CHROMENO[4,3-C]PYRAZOL-4-ONE stands out due to its specific 3-chlorophenyl substituent, which imparts unique chemical and biological properties. This differentiates it from other similar compounds that may lack this substituent or have different functional groups .
Properties
IUPAC Name |
2-(3-chlorophenyl)chromeno[4,3-c]pyrazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-10-4-3-5-11(8-10)19-9-13-15(18-19)12-6-1-2-7-14(12)21-16(13)20/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOPXZWIDDLZMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN(C=C3C(=O)O2)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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